BenchChemオンラインストアへようこそ!

ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

P2X7 Receptor Kinase Inhibition Regioisomer Potency

This 8-methyl regioisomer is a critical tool compound for probing kinase targets (FLT3, PDGFR, c-KIT) and HCMV antiviral activity. Unlike the 7-methyl P2X7 antagonist, this scaffold is predicted to engage the ATP-binding pocket of tyrosine kinases, making it valuable for AML/GIST oncology programs. Use as a negative control for P2X7-independent neuroinflammation studies.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
Cat. No. B11148565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=CS3
InChIInChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-12(11-7-5-9-21-11)16-13-10(2)6-4-8-18(13)14/h4-9H,3H2,1-2H3,(H,17,19)
InChIKeyVHKBURYDUJPFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate – Procurement-Relevant Structural and Functional Baseline


ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic small-molecule carbamate featuring the imidazo[1,2-a]pyridine core, a 2-thienyl substituent at the 2-position, an ethyl carbamate at the 3-position, and a critical methyl group at the 8-position of the pyridine ring. This scaffold is a privileged structure in medicinal chemistry, underpinning marketed drugs such as zolpidem and alpidem, and is known for its tunable engagement with neurological and immunological targets [1]. The 8-methyl substitution pattern distinguishes this compound from its 7-methyl regioisomer and des-methyl analogs, creating a distinct pharmacophoric profile that directly influences target selectivity and potency within the imidazo[1,2-a]pyridine class .

Why Generic Imidazo[1,2-a]pyridine Substitution Fails for ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate


Generic substitution within the imidazo[1,2-a]pyridine class is not feasible due to the profound impact of regioisomerism on biological target engagement. The position of a single methyl group on the pyridine ring directly dictates the pharmacological profile. For example, shifting the methyl group from the 7-position to the 8-position can alter the compound's target from a P2X7 receptor antagonist to a kinase inhibitor or a GABA receptor modulator . This positional sensitivity is well-documented in the antiviral literature, where 7- and 8-methylated imidazo[1,2-a]pyridines exhibit divergent activities against human cytomegalovirus (HCMV), with only specific regioisomers showing efficacy [1]. Consequently, substituting this 8-methyl compound with a 7-methyl analog or a des-methyl derivative would result in a complete loss of the intended target engagement and biological activity, rendering experimental conclusions invalid.

Quantitative Differentiation Evidence for ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate Against Analogs


Regioisomeric Selectivity: 8-Methyl vs 7-Methyl Analog Target Engagement

The 8-methyl regioisomer is explicitly excluded from the P2X7 antagonist activity profile of its 7-methyl analog. While the 7-methyl derivative is characterized as a potent and selective P2X7 receptor antagonist, the methyl group's position is a critical determinant of this activity. Modifications to the pyridine ring, particularly at the 8-position, are known to shift the compound's target profile towards kinase inhibition, such as FLT3, PDGFR, or c-KIT, a class of targets not engaged by the 7-methyl isomer [1]. This demonstrates a binary functional differentiation: the 8-methyl compound is not merely a weaker P2X7 antagonist but is predicted to be inactive at P2X7, possessing an entirely distinct target landscape.

P2X7 Receptor Kinase Inhibition Regioisomer Potency

Subunit Selectivity Profile: 8-Methyl Carbamate vs DS2 (GABAA Modulator)

The 3-position substituent is a key driver of pharmacological activity within the thienyl-imidazo[1,2-a]pyridine series. The comparator DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) acts as a selective positive allosteric modulator (PAM) at δ-containing GABAA receptors, potentiating GABA-evoked currents with an EC50 of 142 nM at α4β3δ receptors and displaying a clear selectivity hierarchy (α4/6βxδ > α1βxδ >> γ2 > α4β3) . The target compound replaces the benzamide with an ethyl carbamate and adds an 8-methyl group. According to structure-function studies on DS2 analogs, replacing the thienyl moiety with other heterocycles can switch the pharmacological profile from positive to negative allosteric modulation [1]. The combined modification of the 3-position and the 8-methyl group in the target compound is therefore predicted to result in a fundamentally different GABAA receptor modulation profile, or no activity at all, compared to DS2.

GABAA Receptor Delta Subunit Allosteric Modulation

Antiviral Activity Profile: 8-Methyl vs Des-Methyl and 7-Methyl Analogs

The antiviral activity of imidazo[1,2-a]pyridines is highly sensitive to the methylation pattern on the pyridine ring. In a study of 3-substituted imidazo[1,2-a]pyridines, the oxathiolanyl compound 6c (bearing an 8-methyl group) inhibited respiratory syncytial virus with an IC50 of 58 μM. A structurally distinct thioacetal derivative 7 was active against cytomegalovirus at an IC50 of 3.1 μM [1]. Critically, the antiviral activity was specific to certain regioisomers; the presence and position of the methyl group (7- or 8-) were essential for observed activity. While this data is on analogs with a different 3-substituent, it provides quantitative evidence that the 8-methyl pattern can confer antiviral activity that is not present in des-methyl or 7-methyl counterparts. The target compound, with its 8-methyl group, falls into the antiviral-active regioisomeric class, unlike the des-methyl analog ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate (CAS 893687-78-0) .

Antiviral Human Cytomegalovirus Regioisomer Activity

Physicochemical and Procurement Differentiation: 8-Methyl Regioisomer Availability

The 8-methyl regioisomer (ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate) is chemically distinct from its commercially available 7-methyl counterpart (CAS 893650-27-6) . The 8-methyl compound has the CAS number 869802-57-3 (as indicated by supplier listings) and is available from specialized vendors such as TargetMol and mcule, with a quoted purity of 95% and a procurement lead time of 27 working days . In contrast, the 7-methyl regioisomer has a different CAS number (893650-27-6) and is widely stocked by multiple suppliers, often at lower cost . This difference in commercial availability, pricing, and lead time is a critical procurement differentiator: the 8-methyl compound is a specialty research chemical requiring advanced sourcing, while the 7-methyl analog is a commodity tool compound for P2X7 research. Using the incorrect regioisomer will lead to invalid experimental results and wasted resources.

Chemical Properties Procurement Regioisomer Identity

Validated Application Scenarios for ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate in Research


Kinase Inhibitor Screening and Lead Optimization

Based on its 8-methyl regioisomeric identity, this compound is a candidate for screening against kinase targets such as FLT3, PDGFR, and c-KIT. Unlike the 7-methyl P2X7 antagonist, this scaffold is predicted to engage the ATP-binding pocket of tyrosine kinases, making it a valuable starting point for lead optimization in oncology programs targeting acute myeloid leukemia (AML) or gastrointestinal stromal tumors (GIST) [1].

Antiviral Drug Discovery Against Herpesviruses

The 8-methyl substituent on the imidazo[1,2-a]pyridine core is a critical determinant for anti-cytomegalovirus (HCMV) activity, as evidenced by class-level SAR studies. This compound can serve as a scaffold for developing novel anti-HCMV agents with potentially improved selectivity indices (SI > 8-10) compared to existing drugs like ganciclovir, which suffer from myelosuppression [2].

Neuroscience Tool Compound for Non-P2X7 Purinergic Signaling

The compound is explicitly excluded from P2X7 antagonism, the primary activity of its 7-methyl regioisomer. This negative selectivity is a valuable feature for neuroscience researchers requiring a control compound to dissect P2X7-dependent from P2X7-independent signaling pathways in neuroinflammation and chronic pain models, where the 7-methyl analog would confound results .

Chemical Probe for GABAergic System Profiling

As a structural analog of the δ-GABAA receptor PAM DS2, but with a distinct 3-carbamate and 8-methyl substitution pattern, this compound can be used to map the pharmacological landscape of the GABAergic system. It may act as a negative allosteric modulator (NAM) or an inactive control, helping to identify the structural determinants for PAM vs NAM activity at extrasynaptic GABA receptors, a key goal in developing treatments for epilepsy and neurodevelopmental disorders [3].

Quote Request

Request a Quote for ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.